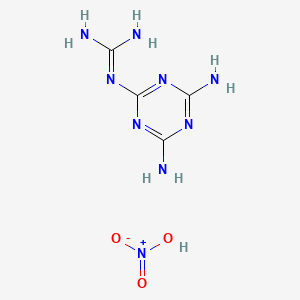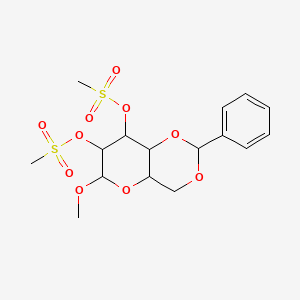
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside is a complex organic compound with the molecular formula C16H22O10S2 It is a derivative of hexopyranoside, characterized by the presence of benzylidene and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of a hexopyranoside derivative using benzylideneThe reaction conditions often involve the use of methanesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or precipitation .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The benzylidene group can be reduced to yield the corresponding hexopyranoside derivative.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Methanesulfonyl Chloride: Used for introducing methylsulfonyl groups.
Pyridine: Acts as a base in substitution reactions.
Hydrogenation Catalysts: Used in reduction reactions to remove the benzylidene group.
Major Products Formed
Substituted Hexopyranosides: Formed through substitution reactions.
Reduced Hexopyranosides: Obtained by reducing the benzylidene group.
Sulfoxides and Sulfones: Result from oxidation reactions.
Scientific Research Applications
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside involves its interaction with specific molecular targets. The benzylidene group provides steric hindrance, influencing the compound’s reactivity and interaction with enzymes or receptors. The methylsulfonyl groups can participate in various chemical reactions, altering the compound’s properties and effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,6-o-benzylidene-2-deoxy-2-[(4-methoxybenzylidene)amino]-3-o-(methylsulfonyl)-beta-l-glucopyranoside
- Methyl 3-o-benzoyl-4,6-o-benzylidene-2-o-(methylsulfonyl)-alpha-d-glucopyranoside
Uniqueness
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside is unique due to its specific substitution pattern and the presence of both benzylidene and methylsulfonyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
6619-12-1 |
|---|---|
Molecular Formula |
C16H22O10S2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) methanesulfonate |
InChI |
InChI=1S/C16H22O10S2/c1-21-16-14(26-28(3,19)20)13(25-27(2,17)18)12-11(23-16)9-22-15(24-12)10-7-5-4-6-8-10/h4-8,11-16H,9H2,1-3H3 |
InChI Key |
QXSOYPUOFNJBDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




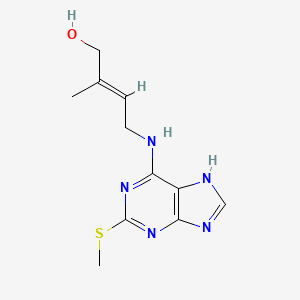
![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
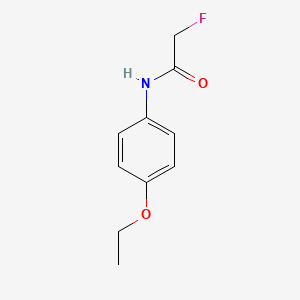
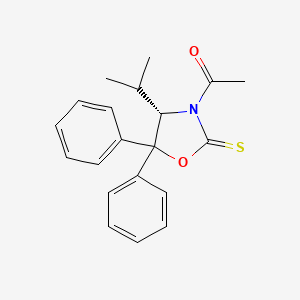
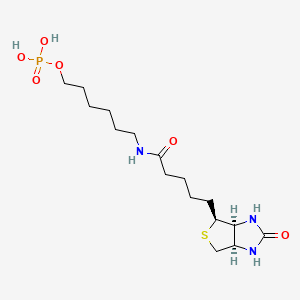
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)


![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)
